3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine
Overview
Description
3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine is a diazirine compound characterized by the presence of a trifluoromethyl group and an iodophenyl group attached to the diazirine ring. Diazirines are a class of photo-reactive compounds that are widely used in photochemistry and photobiology due to their ability to form highly reactive carbene intermediates upon exposure to ultraviolet light. The trifluoromethyl group enhances the stability and reactivity of the diazirine, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine typically involves the following steps:
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Formation of the Diazirine Ring: : The diazirine ring is formed by the reaction of a suitable precursor, such as a ketone or an aldehyde, with hydrazine or its derivatives. This step often requires the use of strong acids or bases as catalysts and is carried out under controlled temperature and pressure conditions.
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Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonate. This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, and an appropriate solvent, such as dimethyl sulfoxide or acetonitrile.
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Introduction of the Iodophenyl Group: : The iodophenyl group is introduced through a halogenation reaction using iodine or an iodine-containing reagent, such as iodine monochloride or N-iodosuccinimide. This reaction is typically carried out in the presence of a catalyst, such as copper(I) iodide or palladium(II) acetate, and an appropriate solvent, such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated reaction monitoring, and purification techniques, such as chromatography and crystallization, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine undergoes various types of chemical reactions, including:
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Photolysis: : Upon exposure to ultraviolet light, the diazirine ring undergoes photolysis to form a highly reactive carbene intermediate. This carbene can then react with various substrates, such as alkenes, alkynes, and aromatic compounds, to form new carbon-carbon or carbon-heteroatom bonds.
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Substitution Reactions: : The trifluoromethyl and iodophenyl groups can undergo nucleophilic or electrophilic substitution reactions. For example, the iodine atom can be replaced by other halogens, such as chlorine or bromine, or by other functional groups, such as hydroxyl or amino groups.
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Oxidation and Reduction Reactions: : The trifluoromethyl group can undergo oxidation to form trifluoromethyl alcohols or carboxylic acids, while the iodophenyl group can undergo reduction to form phenyl or phenyl-substituted derivatives.
Common Reagents and Conditions
Photolysis: Ultraviolet light, inert atmosphere (e.g., nitrogen or argon), low temperature (e.g., -78°C).
Substitution Reactions: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, amine), solvents (e.g., dichloromethane, acetonitrile).
Oxidation and Reduction Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Photolysis: Carbene intermediates, new carbon-carbon or carbon-heteroatom bonds.
Substitution Reactions: Halogenated or functionalized derivatives.
Oxidation and Reduction Reactions: Trifluoromethyl alcohols, carboxylic acids, phenyl or phenyl-substituted derivatives.
Scientific Research Applications
3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine has a wide range of scientific research applications, including:
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Chemistry: : Used as a photo-reactive probe for studying reaction mechanisms and intermediates. It is also used in the synthesis of complex organic molecules and materials.
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Biology: : Used as a photo-affinity label for studying protein-ligand interactions, enzyme mechanisms, and cellular processes. It is also used in the development of photo-activated drugs and probes.
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Medicine: : Used in the development of photo-activated therapies, such as photodynamic therapy for cancer treatment. It is also used in the design of photo-responsive drug delivery systems.
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Industry: : Used in the development of photo-reactive coatings, adhesives, and materials. It is also used in the production of high-performance polymers and composites.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine involves the formation of a highly reactive carbene intermediate upon exposure to ultraviolet light. This carbene can then react with various substrates to form new bonds. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used. For example, in photo-affinity labeling, the carbene intermediate can form covalent bonds with amino acid residues in proteins, allowing for the identification and characterization of protein-ligand interactions.
Comparison with Similar Compounds
3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine is unique due to the presence of both trifluoromethyl and iodophenyl groups, which enhance its stability and reactivity. Similar compounds include:
3-(Trifluoromethyl)-3-phenyl-diazirine: Lacks the iodophenyl group, resulting in lower reactivity and stability.
3-(Trifluoromethyl)-3-(4-iodophenyl)diazirine: Similar structure but with the iodine atom in the para position, which can affect its reactivity and binding properties.
3-(Trifluoromethyl)-3-(3-chlorophenyl)diazirine: Contains a chlorine atom instead of iodine, resulting in different reactivity and chemical properties.
Properties
IUPAC Name |
3-(3-iodophenyl)-3-(trifluoromethyl)diazirine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)7(13-14-7)5-2-1-3-6(12)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDYFACLJZJKIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2(N=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00231059 | |
Record name | 3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00231059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81340-56-9 | |
Record name | 3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081340569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00231059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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